5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid - 1513302-54-9

5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

Catalog Number: EVT-1748257
CAS Number: 1513302-54-9
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Aliskiren, a medication used to treat hypertension. []
  • Relevance: While not directly sharing the pyrrolidine-carboxylic acid core, this compound exhibits significant structural similarities to 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid. Both possess a 5-membered ring with an oxo group at the 5-position and an isopropyl substituent at the 3-position. Additionally, the presence of the tetrahydrofuran ring in this compound introduces a structural motif found in various bioactive compounds, making it relevant for exploring potential analogs of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid. []

5-Alkyl-substituted Pyrrolidine-3-carboxylic Acids

  • Compound Description: These compounds, particularly 5-methylpyrrolidine-3-carboxylic acid synthesized with high enantiomeric excess (97% ee), are produced through organocatalytic enantioselective Michael addition reactions using carboxylate-substituted enones. []
  • Relevance: These compounds share the core structure of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid – the pyrrolidine-3-carboxylic acid framework. This shared core structure suggests potential similarities in chemical reactivity and biological activity. []

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic Acid

  • Compound Description: This pyrazolone-based compound demonstrates potent in vitro xanthine oxidase inhibitory activity with low micromolar IC50 values. It acts as a mixed-type inhibitor, exhibiting a higher binding affinity for the free enzyme than the enzyme-substrate complex. []
  • Relevance: While belonging to a different chemical class, this compound, like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, contains a carboxylic acid moiety, a crucial feature for biological interactions. Additionally, its potent enzyme inhibition activity highlights the potential for exploring related structures with similar pharmacological properties. []

2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives

  • Compound Description: Synthesized from substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, these derivatives display significant analgesic activity, exceeding the effect of the reference drug metamizole in studies on white mice. []
  • Relevance: Similar to 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, these compounds incorporate a carboxylic acid functionality within their structure, a key feature for potential biological activity and pharmaceutical development. []

3-(4-amino-3-imino-5-oxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-yl)-propionic Acid Monohydrate

  • Compound Description: This compound, existing in a zwitterionic form, exhibits potent cytotoxicity against MCF-7 cells with an IC50 value of 15.2 µg/mL and induces apoptosis. []
  • Relevance: Sharing the carboxylic acid functionality with 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, this compound emphasizes the biological relevance of this chemical group. Its potent cytotoxic activity further highlights the importance of exploring structurally related compounds for potential medicinal applications. []

N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

  • Compound Description: This acridone derivative acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). In a rat adjuvant arthritis model, it demonstrated efficacy and gastrointestinal tolerability when administered orally. []
  • Relevance: Though structurally distinct, this compound and 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid both possess a carboxylic acid moiety. Notably, this compound's effectiveness as an orally administered drug underscores the potential for developing structurally related compounds with favorable pharmacological properties. []

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide (YTR-830H)

  • Compound Description: This compound is a novel β-lactamase inhibitor. Studies have investigated its degradation pathways in various aqueous solutions and alkaline methanol solutions. []
  • Relevance: Both this compound and 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid contain a carboxylic acid group, highlighting the significance of this functionality in various bioactive molecules. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid)

  • Compound Description: This compound is used as an antimicrobial agent in treating urinary tract infections caused by gram-negative bacteria. [, ]
  • Relevance: While possessing a different core structure, this compound, like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, includes a carboxylic acid group, underscoring the importance of this functional group in influencing biological activity. [, ]

Properties

CAS Number

1513302-54-9

Product Name

5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

IUPAC Name

5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

WIFHVMCJQJLZNM-UHFFFAOYSA-N

SMILES

CC(C)C1(CC(=O)NC1)C(=O)O

Canonical SMILES

CC(C)C1(CC(=O)NC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.